BenchChemオンラインストアへようこそ!

BJE6-106

PKCδ selectivity kinase inhibitor off-target profiling

BJE6-106 is a third-gen PKCδ inhibitor with 0.05 µM IC50 & 1000-fold selectivity over PKCα, surpassing earlier agents. At 0.1–1 µM, it fully inhibits PKCδ while preserving PKCα, enabling unambiguous phenotype attribution. It induces apoptosis in NRAS-mutant melanoma cells and suppresses 3D spheroid growth at 0.1 µM. As the benchmark probe, it's essential for precise PKCδ pathway dissection.

Molecular Formula C26H23NO2
Molecular Weight 381.5 g/mol
Cat. No. B2548068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBJE6-106
Molecular FormulaC26H23NO2
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C(=CC(=C2)CCN3C4=CC=CC=C4C5=CC=CC=C53)C=O)C
InChIInChI=1S/C26H23NO2/c1-26(2)13-11-19-15-18(16-20(17-28)25(19)29-26)12-14-27-23-9-5-3-7-21(23)22-8-4-6-10-24(22)27/h3-11,13,15-17H,12,14H2,1-2H3
InChIKeyQLDDENZBVHBRKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





BJE6-106: A Potent 3rd Generation PKCδ Inhibitor with Defined Isozyme Selectivity


BJE6-106 (B106, CAS 1564249-38-2) is a synthetic small-molecule inhibitor of protein kinase C delta (PKCδ), classified as a third-generation chimeric hybrid that combines the chromene moiety of rottlerin with the carbazole portion of staurosporine . It exhibits an IC50 of 0.05 μM against PKCδ and demonstrates 1000-fold selectivity over the classical PKC isozyme PKCα (IC50 = 50 μM) . The compound induces caspase-dependent apoptosis and activates the MKK4-JNK-H2AX pathway in NRAS-mutant melanoma cells . BJE6-106 represents a significant advancement in PKCδ-targeted research tools, offering improved potency and selectivity compared to earlier-generation inhibitors .

Why Generic PKCδ Inhibitors Cannot Substitute for BJE6-106 in Precision Research


Broad-spectrum PKC inhibitors are generally cytotoxic to normal cells due to the essential physiological roles of multiple PKC isozymes, making them unsuitable for studies requiring selective PKCδ targeting . First-generation PKCδ inhibitors like rottlerin lack sufficient potency and isozyme specificity, exhibiting an IC50 of 3–5 μM for PKCδ and only 28-fold selectivity over PKCα . Second-generation compound KAM1 improved selectivity (56-fold) but retained low potency (IC50 = 3 μM) . In contrast, BJE6-106 achieves sub-micromolar potency and 1000-fold selectivity, enabling experiments that demand precise PKCδ modulation without confounding off-target effects .

Quantitative Evidence: BJE6-106's Differentiated Performance Against Key Comparators


1000-Fold Selectivity for PKCδ Over PKCα Versus 28-Fold for Rottlerin

BJE6-106 exhibits a 1000-fold selectivity for PKCδ over the classical PKC isozyme PKCα, compared to only 28-fold selectivity for rottlerin and 56-fold for KAM1 . The IC50 values are 0.05 μM for PKCδ and 50 μM for PKCα . This level of isozyme selectivity is critical for minimizing confounding off-target effects when interrogating PKCδ-specific biology .

PKCδ selectivity kinase inhibitor off-target profiling

60-Fold Lower PKCδ IC50 Compared to Rottlerin

BJE6-106 demonstrates an in vitro PKCδ IC50 of 0.05 μM, which is 60-fold lower than the 3 μM IC50 of the first-generation inhibitor rottlerin . This substantial increase in potency allows BJE6-106 to achieve effective target engagement at sub-micromolar concentrations .

PKCδ inhibition potency IC50

10-Fold Greater Caspase 3/7 Activation in SBcl2 Melanoma Cells Compared to Rottlerin

In SBcl2 NRAS-mutant melanoma cells, BJE6-106 (0.2–0.5 μM, 6–24 hr) induces caspase 3/7 activity at levels approximately 10-fold higher than rottlerin at equivalent concentrations . This enhanced apoptotic response aligns with BJE6-106's superior potency and selectivity .

apoptosis caspase 3/7 melanoma PKCδ

10-Fold Lower IC50 for Cellular Growth Inhibition in PCSC Cultures

In primary cancer stem cell (PCSC) cultures, BJE6-106 inhibited growth with an in-culture IC50 of approximately 0.5 μM at 48 hr, while rottlerin showed no significant inhibition at 0.5 μM and required an IC50 of approximately 3 μM . This represents a ~6-fold lower IC50 and a >10-fold increase in potency at lower concentrations .

cancer stem cells cytotoxicity PKCδ

Tumor-Specific Cytotoxicity: Minimal Effect on Normal Cells at Therapeutic Concentrations

BJE6-106 at 0.5–1.0 μM produced no statistically significant effects on proliferation of primary human melanocytes, while effectively inhibiting multiple NRAS-mutant melanoma cell lines at the same concentrations . In contrast, the non-transformed MCF 10A breast epithelial line required >20 μM BJE6-106 for 50% growth inhibition, whereas the transformed MCF 10C derivative had an IC50 of 0.1 μM . Rottlerin showed a narrower window, with IC50 values of 1 μM for MCF 10C and >20 μM for MCF 10A .

tumor specificity normal cell viability therapeutic window

Optimal Use Cases for BJE6-106 in PKCδ-Targeted Research


Dissecting PKCδ-Specific Signaling in NRAS-Mutant Melanoma Models

Use BJE6-106 at 0.2–0.5 μM to selectively inhibit PKCδ and induce caspase-dependent apoptosis via the MKK4-JNK-H2AX pathway in NRAS-mutant melanoma cell lines (e.g., SBcl2, FM6, SKMEL2). The 1000-fold selectivity over PKCα ensures that observed effects are attributable to PKCδ inhibition rather than off-target kinase activity .

Evaluating Cancer Stem Cell (CSC) Dependency on PKCδ Activity

Employ BJE6-106 in tumor sphere formation assays and clonogenic survival studies using breast, pancreatic, prostate, or melanoma CSC populations. The compound effectively inhibits spheroid formation at 0.5–1.0 μM, with significant effects observed after as little as 6 hr exposure, enabling precise temporal control of PKCδ inhibition .

Investigating Synthetic Lethality in Ras-Driven Malignancies

Apply BJE6-106 to study synthetic lethal interactions in cancer cells harboring oncogenic Ras mutations (KRAS, NRAS). The compound exhibits potent cytotoxicity (IC50 ~0.5 μM) in Ras-transformed cells while sparing normal cells at comparable concentrations, making it a valuable probe for validating PKCδ as a Ras-synthetic lethal target .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for BJE6-106

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.